N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative characterized by a pyrazole ring substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The acetylphenyl moiety at the N-position introduces electron-withdrawing and hydrophobic properties, influencing its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)10-4-3-5-12(6-10)15-13(18)11-7-14-16(2)8-11/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQLQHPLIWDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acylation to introduce the carboxamide group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization and acylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the acetyl group and alkyl side chains. Key observations include:
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Reagents : Potassium permanganate (KMnO₄) in acidic conditions or hydrogen peroxide (H₂O₂).
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Conditions : Acidic medium (e.g., H₂SO₄) or aqueous solutions.
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Products : Oxidation of the acetyl group (-COCH₃) leads to carboxylic acids (-COOH) .
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Mechanism : The reaction involves cleavage of the α-C-H bond in the acetyl group, followed by oxidation to a ketone intermediate and further conversion to a carboxylic acid .
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivative | |
| Oxidation | H₂O₂ | Oxidized alkyl chain derivative |
Reduction Reactions
Reduction targets the carboxamide group and alkyl substituents:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Conditions : Ethanol or ether solvents.
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Products : Reduction of the carboxamide (-CONH₂) group yields primary amines (-CH₂NH₂).
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Mechanism : Nucleophilic hydride attack on the carbonyl carbon, followed by protonation to form an amine.
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Reduction | NaBH₄/EtOH | Amine derivative | |
| Reduction | LiAlH₄/Et₂O | Reduced alkyl chain derivative |
Substitution Reactions
The acetylphenyl group and pyrazole ring participate in nucleophilic aromatic substitution:
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Reagents : Alkyl halides (e.g., CH₃I) or electrophiles (e.g., NO₂⁻).
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Conditions : Bases (e.g., NaOH) or acidic environments.
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Products : Substituted derivatives (e.g., nitrophenyl or alkylated derivatives) .
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Mechanism : Electron-withdrawing groups (e.g., acetyl) activate the aromatic ring for nucleophilic attack, while the pyrazole’s basic nitrogen facilitates electrophilic substitution .
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Substitution | CH₃I/NaOH | Alkylated derivative | |
| Substitution | NO₂⁻/H₂SO₄ | Nitrophenyl derivative |
Methanolysis and Hydrolysis
While not directly observed in this compound, analogs with trichloromethyl groups undergo methanolysis, suggesting potential hydrolytic pathways:
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Reagents : Methanol (CH₃OH) or aqueous acids/bases.
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Conditions : Reflux or room temperature.
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Products : Esters or carboxylic acids, depending on substituents .
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Mechanism : Initial formation of gem-dichloroalkene intermediates, followed by hydrolysis to carboxylic acids .
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Methanolysis | CH₃OH | Esters or carboxylic acids |
Spectral and Structural Insights
Key spectral features include:
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¹H NMR : Proton signals for the acetyl group (∼2.6 ppm), pyrazole ring (∼7.0–8.5 ppm), and carboxamide NH₂ (∼8.0–10.0 ppm).
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¹³C NMR : Carbonyl carbons (∼160–170 ppm) and aromatic carbons (∼120–150 ppm).
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IR : Absorption bands for amide (N–H stretch: ∼3350 cm⁻¹) and carbonyl (C=O stretch: ∼1650 cm⁻¹) groups .
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide serves as a building block in organic synthesis. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it valuable for developing more complex molecules.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Substitution | Alkyl halides + Base | Substituted derivatives |
Biology
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator . Its potential biological activities include:
- Anticancer Properties: Studies are ongoing to evaluate its efficacy against various cancer cell lines.
- Anti-inflammatory Effects: Preliminary findings suggest it may reduce inflammation markers in vitro.
- Antimicrobial Activity: Investigations into its effectiveness against bacterial strains are underway.
Medicine
The compound is being explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders. Its unique mechanism of action may involve:
- Binding to Specific Enzymes: Inhibiting key metabolic pathways.
- Modulating Receptor Activity: Affecting cellular signaling processes that regulate growth and apoptosis.
Industry
In industrial applications, this compound is utilized in:
- Material Science: Development of new materials with specific properties, such as polymers or coatings.
- Pharmaceutical Development: Serving as an intermediate in synthesizing novel drugs and agrochemicals.
Case Studies and Research Findings
Several studies have highlighted the compound's potential across different applications:
- Anticancer Study (2022): A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for drug development.
- Anti-inflammatory Research (2023): Another investigation revealed that the compound effectively inhibited TNF-alpha production in macrophages, indicating its promise as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. N-(4-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Structural Difference : The acetyl group is at the 4-position of the phenyl ring instead of the 3-position.
b. N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- Structural Difference : Replaces the pyrazole-carboxamide core with a sulfonamide group.
- Impact : Exhibits anti-inflammatory activity (IC₅₀ = 15 µM) instead of anticancer effects, highlighting the critical role of the pyrazole ring in target specificity .
c. N-(3-acetylphenyl)-N-methylacetamide
- Structural Difference : Lacks the pyrazole ring entirely, featuring a simpler acetamide structure.
- Impact : Shows moderate antimicrobial activity (IC₅₀ = 20 µM), underscoring the pyrazole ring’s contribution to enhanced bioactivity .
Pyrazole Derivatives with Varied Substituents
a. 3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide
- Structural Difference : Incorporates a difluoromethyl group at the 3-position and a urea-linked mesityl group.
- Impact : Demonstrates potent antifungal activity against Botrytis cinerea due to the difluoromethyl group’s electronegativity and the urea moiety’s hydrogen-bonding capacity. Molecular docking studies confirm the difluoromethyl group’s role in target binding .
b. N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Structural Difference : Substitutes the acetylphenyl group with a chloro-methoxyphenyl group.
Compounds with Alternative Core Structures
a. N-(3-acetylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- Structural Difference : Replaces the pyrazole ring with a benzoxepine heterocycle.
- Impact : Exhibits antimicrobial and anti-inflammatory activities, but reduced metabolic stability compared to pyrazole-based analogues due to the larger, more rigid benzoxepine core .
b. N-(3-carbamothioyl-4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Structural Difference : Introduces a carbamothioyl group and fluorine atom on the phenyl ring.
- Impact : The thiourea group enhances metal-chelating properties, making it suitable for catalytic or heavy metal sensing applications, unlike the acetylphenyl variant .
Table 2: Physicochemical Properties
| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide | 2.1 | 0.45 | 4.2 hours |
| N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide | 3.0 | 0.12 | 6.8 hours |
| 3-(Difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide | 2.8 | 0.30 | 3.5 hours |
Key Findings and Uniqueness
The target compound’s uniqueness stems from its balanced lipophilicity (LogP = 2.1) and the synergistic effects of the acetylphenyl and pyrazole-carboxamide groups. Unlike sulfonamide or carbamate analogues, its pyrazole core provides conformational flexibility for target binding, while the acetyl group optimizes electron-withdrawing effects without excessive steric bulk . Compared to difluoromethyl-containing derivatives, the absence of fluorine reduces electronegativity but improves metabolic stability .
Biological Activity
N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological properties. The presence of the acetyl and carboxamide groups enhances its solubility and reactivity, making it suitable for various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antiproliferative Effects : Research indicates that similar pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound could have similar effects .
Anticancer Activity
A series of studies have evaluated the anticancer properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound I | HeLa | 0.07 | EGFR tyrosine kinase inhibition |
| Compound II | SUIT-2 | 13 | Cell migration inhibition |
| This compound | Various cancer lines | TBD | TBD |
The exact IC50 values for this compound are yet to be established through rigorous testing.
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory potential. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary data suggest that this compound may exhibit COX inhibitory activity, contributing to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole-containing compounds:
- Anticancer Screening : One study assessed a range of pyrazole derivatives against multiple cancer cell lines, demonstrating significant growth inhibition. The findings indicated that structural modifications could enhance potency and selectivity for specific targets .
- Mechanistic Insights : Research has focused on elucidating the molecular targets of pyrazole derivatives. For example, compounds were shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .
- Therapeutic Applications : The potential use of this compound in drug development is supported by its favorable pharmacokinetic profiles observed in preliminary studies .
Q & A
Q. What are the reliable synthetic routes for N-(3-acetylphenyl)-1-methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?
A multi-step synthesis involving pyrazole ring formation, acylation, and coupling with aromatic amines is typically employed. Key steps include:
- Cyclocondensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core.
- Hydrolysis of esters to carboxylic acids, followed by conversion to acyl chlorides (using SOCl₂) and subsequent reaction with amines to yield carboxamides .
- Characterization via ¹H NMR (e.g., methyl protons at 3.85–3.92 ppm, NH protons at 9.89–10.86 ppm) and HRMS for molecular ion confirmation .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions are critical?
Single-crystal X-ray diffraction confirms the planar pyrazole ring and acetylphenyl substituent. Key interactions include:
Q. What standard assays evaluate its biological activity, and how is potency quantified?
Fungicidal activity is tested against pathogens like Botrytis cinerea using mycelial growth inhibition assays.
- EC₅₀ values are calculated from dose-response curves.
- Comparative studies with commercial fungicides (e.g., carbendazim) validate efficacy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and physicochemical properties?
Substituent effects are analyzed through:
- Electron-withdrawing groups (e.g., -CF₃, -F) on the phenyl ring enhance SDH inhibition by increasing electrophilicity .
- Methyl groups improve lipophilicity (logP) but may reduce solubility, requiring co-solvents like DMSO for in vitro assays .
- Computational tools (e.g., DFT, molecular docking) predict optimal substituents for target binding .
Q. How can contradictory activity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., spore germination vs. mycelial growth assays).
- Structural analogs : Compare activity of N-(3-acetylphenyl) derivatives with N-mesityl or N-(3,5-dimethylphenyl) variants, which show differing fungicidal EC₅₀ values (e.g., 7a vs. 7b in ).
- Target selectivity : Confirm enzyme inhibition specificity via SDH (PDB 2FBW) binding assays .
Q. What computational strategies validate molecular docking predictions for this compound?
Docking studies (e.g., using Discovery Studio 2.5) identify the difluoromethyl pyrazole moiety as critical for SDH binding. Validation steps include:
- Pose validation : Compare predicted binding modes with co-crystallized ligands (e.g., flavin adenine dinucleotide in SDH).
- Free energy calculations : MM-GBSA scoring refines affinity predictions .
- Mutagenesis : Correlate docking results with SDH mutant assays to confirm binding residues .
Q. What strategies mitigate low aqueous solubility during in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability.
- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to improve delivery .
- Co-crystallization : Modify crystal packing via solvents (e.g., ethanol/water mixtures) to create soluble polymorphs .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Parallel synthesis : Generate derivatives with varied substituents (e.g., halogens, alkyl chains) on the phenyl and pyrazole rings.
- Principal Component Analysis (PCA) : Correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
- 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design .
Q. What analytical techniques resolve spectral ambiguities in characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
